Colest-5-EN-3-ona

Descripción general

Descripción

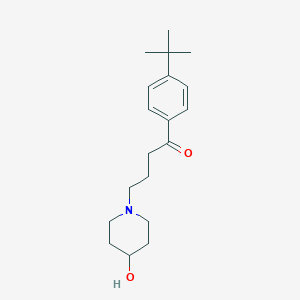

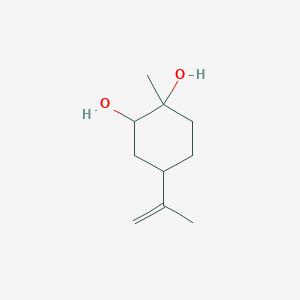

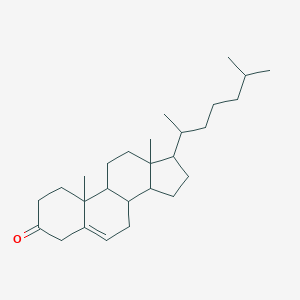

COLEST-5-EN-3-ONA, también conocida como 5-colesten-3-ona, es un compuesto esteroideo derivado del colesterol. Se caracteriza por la presencia de un grupo cetona en el tercer carbono y un doble enlace entre los carbonos quinto y sexto en la estructura del anillo esteroide.

Aplicaciones Científicas De Investigación

COLEST-5-EN-3-ONA ha sido ampliamente estudiada por sus aplicaciones en diversos campos:

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

COLEST-5-EN-3-ONA ejerce sus efectos a través de diversos mecanismos moleculares. Está involucrado en la oxidación e isomerización del colesterol, catalizado por enzimas como la colesterol oxidasa. El compuesto puede inhibir la activación del factor nuclear kappa B (NFκB), reduciendo así la producción de citocinas inflamatorias . Este mecanismo es particularmente relevante en sus efectos antiinflamatorios y antiobesidad.

Análisis Bioquímico

Biochemical Properties

Cholest-5-EN-3-one is involved in several biochemical reactions, primarily as an intermediate in the metabolism of cholesterol. One of the key enzymes that interact with cholest-5-EN-3-one is cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholest-5-EN-3-one and subsequently to cholest-4-EN-3-one . This enzyme is crucial for the catabolism of cholesterol in microorganisms and has applications in clinical diagnostics and biotechnological processes.

In addition to cholesterol oxidase, cholest-5-EN-3-one interacts with various other enzymes and proteins involved in steroidogenesis. For instance, it serves as a substrate for 3β-hydroxysteroid dehydrogenase, which converts cholest-5-EN-3-one to pregnenolone, a precursor for steroid hormones . These interactions highlight the importance of cholest-5-EN-3-one in the synthesis of biologically active steroids.

Cellular Effects

Cholest-5-EN-3-one exerts significant effects on various cell types and cellular processes. In hepatocytes, it influences cholesterol homeostasis by modulating the expression of genes involved in cholesterol synthesis and uptake. Cholest-5-EN-3-one has been shown to regulate the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors controlling lipid metabolism . This regulation impacts cellular cholesterol levels and overall lipid homeostasis.

Furthermore, cholest-5-EN-3-one affects cell signaling pathways, particularly those related to inflammation and oxidative stress. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the inflammatory response . By influencing NF-κB signaling, cholest-5-EN-3-one can impact the expression of pro-inflammatory cytokines and other mediators of inflammation.

Molecular Mechanism

The molecular mechanism of cholest-5-EN-3-one involves its interactions with specific biomolecules and enzymes. Cholest-5-EN-3-one binds to cholesterol oxidase, facilitating the oxidation of cholesterol to cholest-5-EN-3-one . This binding interaction is essential for the enzymatic conversion and subsequent metabolic processes.

Additionally, cholest-5-EN-3-one acts as a substrate for 3β-hydroxysteroid dehydrogenase, which catalyzes its conversion to pregnenolone . This enzymatic reaction is a critical step in the biosynthesis of steroid hormones, highlighting the role of cholest-5-EN-3-one in endocrine function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholest-5-EN-3-one can vary over time. The stability and degradation of cholest-5-EN-3-one are influenced by factors such as temperature, pH, and the presence of oxidative agents. Studies have shown that cholest-5-EN-3-one is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents .

Long-term effects of cholest-5-EN-3-one on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to cholest-5-EN-3-one can lead to alterations in gene expression and cellular metabolism, impacting processes such as lipid synthesis and inflammatory responses .

Dosage Effects in Animal Models

The effects of cholest-5-EN-3-one in animal models are dose-dependent. At low doses, cholest-5-EN-3-one has been shown to modulate cholesterol metabolism and improve lipid profiles . At high doses, it can induce toxic effects, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Cholest-5-EN-3-one is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is an intermediate in the biosynthesis of steroid hormones and bile acids. The conversion of cholest-5-EN-3-one to pregnenolone by 3β-hydroxysteroid dehydrogenase is a key step in steroidogenesis . Additionally, cholest-5-EN-3-one can be further metabolized to cholest-4-EN-3-one by cholesterol oxidase .

Transport and Distribution

Within cells and tissues, cholest-5-EN-3-one is transported and distributed through interactions with specific transporters and binding proteins. Lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), play a crucial role in the transport of cholest-5-EN-3-one in the bloodstream . These lipoproteins facilitate the delivery of cholest-5-EN-3-one to target tissues, where it can exert its biochemical effects.

Subcellular Localization

Cholest-5-EN-3-one exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it participates in the biosynthesis of steroid hormones and bile acids . The targeting of cholest-5-EN-3-one to these organelles is mediated by specific targeting signals and post-translational modifications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

COLEST-5-EN-3-ONA se puede sintetizar mediante varios métodos. Un enfoque común implica la oxidación del colesterol. El proceso normalmente incluye el uso de agentes oxidantes como el trióxido de cromo o el clorocromato de piridinio en presencia de disolventes como el diclorometano . Otro método implica la desbromación de dibromocolesteranona utilizando polvo de zinc en etanol o metanol hirviendo .

Métodos de producción industrial

La producción industrial de this compound a menudo emplea reacciones enzimáticas. Por ejemplo, la colesterol oxidasa de especies de Rhodococcus se puede utilizar para convertir el colesterol en this compound en un sistema bifásico acuoso/orgánico. Este método es ventajoso debido a su alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

COLEST-5-EN-3-ONA experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar aún más para formar colest-4-en-3-ona.

Reducción: La reducción de this compound puede producir colest-5-en-3-ol.

Sustitución: Puede participar en reacciones de sustitución, como la halogenación, donde los átomos de cloro o bromo reemplazan a los átomos de hidrógeno

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo, clorocromato de piridinio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Cloro, bromo en disolventes como cloroformo o clorobenceno.

Principales productos formados

Oxidación: Colest-4-en-3-ona.

Reducción: Colest-5-en-3-ol.

Sustitución: 5α,5β-dicloruro, 5β,6α-dicloruro.

Comparación Con Compuestos Similares

Compuestos similares

Colest-4-en-3-ona: Otra forma oxidada del colesterol con un doble enlace entre los carbonos cuarto y quinto.

Colest-5-en-3-ol: Una forma reducida de COLEST-5-EN-3-ONA con un grupo hidroxilo en el tercer carbono.

Colest-7-en-3-ona: Un compuesto similar con un doble enlace entre los carbonos séptimo y octavo

Unicidad

This compound es único debido a su estructura específica, que le permite participar en reacciones y vías bioquímicas distintas. Su capacidad para inhibir la activación de NFκB y reducir la inflamación lo distingue de otros derivados del colesterol .

Propiedades

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLNOIGPMGLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-54-7 | |

| Record name | Cholesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholest-5-en-3-one?

A1: The molecular formula of cholest-5-en-3-one is C27H44O, and its molecular weight is 384.64 g/mol. []

Q2: What spectroscopic data is available for cholest-5-en-3-one?

A2: Researchers frequently use IR, 1H NMR, and 13C NMR spectroscopy to characterize cholest-5-en-3-one. These techniques provide information about the functional groups and the carbon skeleton of the molecule. [, , , , ]

Q3: What is the role of cholest-5-en-3-one in the enzymatic conversion of cholesterol to cholest-4-en-3-one?

A3: Cholest-5-en-3-one acts as an intermediate in the reaction catalyzed by cholesterol oxidase. The enzyme first oxidizes cholesterol to cholest-5-en-3-one, which is subsequently isomerized to cholest-4-en-3-one. [, , , ]

Q4: How does the H121A mutation in cholesterol oxidase affect the isomerization of cholest-5-en-3-one?

A4: Interestingly, the H121A mutation, while impacting the flavin reduction step, does not significantly affect the isomerization of cholest-5-en-3-one to cholest-4-en-3-one. This suggests that the isomerization step is relatively independent of this particular residue. []

Q5: Can other enzymes besides cholesterol oxidase utilize cholest-5-en-3-one as a substrate?

A5: Yes, cholest-4-en-3-one-Δ1-dehydrogenase, an enzyme involved in the anoxic metabolism of cholesterol, can oxidize cholest-5-en-3-one, albeit with lower catalytic efficiency compared to its preferred substrate, cholest-4-en-3-one. []

Q6: How does the stereochemistry of cholest-5-en-3-one influence its reactions?

A6: The stereochemistry of the molecule, particularly around the double bond, plays a crucial role in determining the stereochemical outcome of reactions such as epoxidation, halogenation, and singlet oxygenation. [, , , ]

Q7: Can cholest-5-en-3-one undergo rearrangement reactions?

A7: Yes, in the presence of acids like acetic acid or trichloroacetic acid, cholest-5-en-3-one rearranges to cholest-4-en-3-one. This isomerization involves protonation and deprotonation steps, and the stereochemistry of the product is influenced by the reaction conditions. [, ]

Q8: What is a significant application of cholest-5-en-3-one in organic synthesis?

A8: Cholest-5-en-3-one serves as a versatile starting material for synthesizing a variety of steroidal compounds. Researchers have used it to create steroidal thiazolidinones, spiro-oxadiazolines, and pyridines. These syntheses highlight the utility of cholest-5-en-3-one in constructing diverse heterocyclic systems. [, , ]

Q9: Does cholest-5-en-3-one exhibit any biological activity?

A9: Research suggests that cholest-5-en-3-one might have potential anti-diabetic effects. Studies in db/db mice showed that dietary cholest-5-en-3-one could alleviate hyperglycemia and hyperinsulinemia, possibly by reducing inflammatory cytokine production via suppression of the NFκB signaling pathway. []

Q10: How does cholest-5-en-3-one interact with cell membranes?

A10: Studies in Acholeplasma laidlawii have shown that the effects of cholest-5-en-3-one on cell membranes are dependent on the acyl chain composition of the membrane lipids. While it may stimulate growth in membranes with saturated acyl chains, it can cause lysis in those with unsaturated chains. []

Q11: Can cholest-5-en-3-one be utilized by microorganisms?

A11: Yes, certain microorganisms, such as Mycoplasma mycoides, can utilize cholest-5-en-3-one for growth, but it might also inhibit the growth-promoting effects of cholesterol in other species. []

Q12: How is cholest-5-en-3-one quantified in biological samples?

A12: Gas-liquid chromatography (GLC) is commonly employed for the detection, resolution, and quantification of cholest-5-en-3-one in biological samples, especially when analyzing complex mixtures of sterols. []

Q13: Are there any biosensor applications for cholest-5-en-3-one?

A13: Researchers are exploring the use of cholest-5-en-3-one in amperometric biosensors for determining free cholesterol levels in serum samples. These biosensors leverage the electron transfer occurring during the enzymatic conversion of cholesterol to cholest-4-en-3-one via cholest-5-en-3-one. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.